N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Drug Discovery
Research into the enzyme inhibitory potential of sulfonamides, which include compounds structurally similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has demonstrated significant findings. Such compounds have been synthesized and evaluated for their inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase (AChE). These inhibitors are important in the development of treatments for conditions like diabetes and Alzheimer's disease, respectively. The synthesized compounds showed substantial inhibitory activity, indicating their potential as therapeutic agents in managing enzyme-related disorders (Abbasi et al., 2019).
Antimicrobial Activities
Compounds bearing the 1,4-benzodioxane moiety, closely related to the chemical structure , have been found to possess good antimicrobial properties. These properties have been studied through the synthesis of various derivatives and their subsequent testing against a range of bacterial strains. The results indicate that these compounds could serve as promising candidates in the search for new antibacterial agents, offering a potential pathway for addressing antibiotic resistance (Irshad et al., 2019).
Anticancer and Antimicrobial Investigations
The exploration of sulfonamide derivatives for their anticancer and antimicrobial activities has unveiled some promising candidates. For instance, the synthesis and evaluation of eperezolid-like molecules have demonstrated high anti-Mycobacterium smegmatis activity. Such findings underscore the potential of these compounds in contributing to the development of new treatments for bacterial infections and cancer (Yolal et al., 2012).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Further research into the carbonic anhydrase inhibitory activities of pyrazoline derivatives has revealed their potential in treating conditions associated with carbonic anhydrase enzymes. These compounds have shown not only cytotoxicity against tumor and non-tumor cell lines but also significant inhibition of carbonic anhydrase isoenzymes. This dual activity highlights their potential as leads for the development of cancer therapies and for managing other conditions involving carbonic anhydrases (Kucukoglu et al., 2016).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-24-8-10-25(11-9-24)19(16-2-4-17(22)5-3-16)15-23-30(26,27)18-6-7-20-21(14-18)29-13-12-28-20/h2-7,14,19,23H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCBBGZJSWUJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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